3-Phenoxypropanal

Description

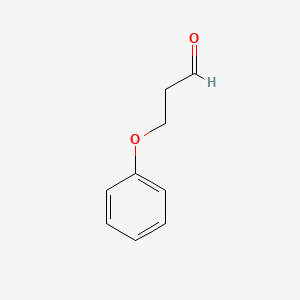

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-phenoxypropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXQETGAVVOTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for 3 Phenoxypropanal and Its Derivatives

Novel Synthetic Routes and Strategic Retrosynthesis

The synthesis of 3-phenoxypropanal and its derivatives is a key area of research due to their importance as intermediates in the production of various pharmaceuticals and other biologically active compounds. nih.gov Scientists are continuously exploring new and improved methods to produce these compounds with high efficiency and purity.

Development of Enantioselective Syntheses

Enantioselective synthesis, which focuses on producing a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. iisc.ac.inpressbooks.pub The development of methods to synthesize specific enantiomers of this compound derivatives is a significant area of research. google.comthieme-connect.de

One approach involves the use of chiral catalysts to guide the reaction towards the desired enantiomer. iisc.ac.in For instance, the Sharpless epoxidation, a well-known enantioselective reaction, utilizes a chiral catalyst to produce epoxides with high enantiomeric excess. pressbooks.pub Similar principles are applied in the synthesis of chiral indole (B1671886) derivatives, where a combination of a chiral phosphoric acid catalyst and a Lewis acid can achieve high enantioselectivity. iisc.ac.in Researchers have also developed methods for the enantioselective synthesis of various alcohols and amines, which are key intermediates for many complex molecules. organic-chemistry.org The synthesis of triaxially chiral naphthalene (B1677914) derivatives has been achieved through a Ni(II)-catalyzed Diels-Alder reaction followed by dehydrative aromatization, yielding products with excellent enantioselectivities. chemistryviews.org

In the context of this compound derivatives, phosphine-catalyzed enantioselective γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates has been developed to construct oxindoles with a 3-fluoro quaternary center in high yields and excellent enantioselectivities. rsc.org Furthermore, an N-heterocyclic carbene (NHC)-catalyzed annulation of enals has been discovered for the enantioselective synthesis of 3,4-disubstituted cyclopentanones. nih.gov The synthesis of 3-(N-indolyl)quinolines with both axial and central chirality has been achieved through a photoredox Minisci-type addition reaction. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product, which is a key consideration in industrial-scale synthesis. This involves a careful evaluation of various parameters such as temperature, reaction time, solvent, and the amount of reagents used. researchgate.net

For example, in the synthesis of para-substituted phenoxy propanols, it was found that refluxing for 24 hours with tetrahydrofuran (B95107) (THF) as the solvent provided the optimal conditions for a good yield. jcmc.com.np Initially, dimethylformamide (DMF) was used as the solvent, but it presented practical laboratory challenges, leading to its replacement with THF. jcmc.com.np Similarly, in the synthesis of 2-hydroxy-3-phenoxypropyl acrylate, controlling the reaction temperature is critical to prevent premature polymerization of the acrylate.

The Wacker oxidation, a method for oxidizing alkenes to carbonyl compounds, can be optimized for the synthesis of this compound. caltech.edu By using a palladium/iron catalyst system and slowly adding the substrate, the formation of byproducts can be minimized, leading to higher yields of the desired aldehyde. acs.org The choice of solvent is also critical, with a mixture of 1,2-dimethoxyethane (B42094) (DME) and water being effective. acs.org

Table 1: Optimization of Reaction Conditions for Synthesis of this compound Derivatives

| Derivative | Reaction | Key Optimization Parameters | Outcome | Reference |

|---|---|---|---|---|

| para-substituted phenoxy propanols | Williamson ether synthesis | Solvent: THF, Time: 24 hours (reflux) | Good reaction yields (27%-59%) | jcmc.com.np |

| 2-Hydroxy-3-phenoxypropyl acrylate | Esterification | Temperature: 70-80°C, Molar Ratio: 1:1.2 (propanol to acrylic acid) | High yield and purity by minimizing side reactions | |

| This compound | Wacker-type Oxidation | Slow addition of substrate, Solvent: DME/H₂O | 82% yield | caltech.eduacs.org |

| 2-(3-(Oxiran-2-ylmethoxy)phenyl)-5-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,3,4-oxadiazole | Williamson ether synthesis | Base: K₂CO₃, Solvent: Acetonitrile, Temp: 70°C, Time: 2h | Good yield | nih.gov |

| 1-Morpholino-3-(3-(5-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol | Epoxide ring opening | Base: K₂CO₃, Solvent: Acetonitrile, Time: 3-24h | Good yield | nih.gov |

Biocatalytic Approaches and Sustainable Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field that offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis. nih.govresearchgate.netnih.gov Enzymes exhibit high selectivity and can operate under mild reaction conditions, reducing energy consumption and waste generation. nih.govillinois.edu

Lipases, a type of hydrolase, are commonly used in biocatalysis for the synthesis of chiral intermediates. illinois.edu For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile, a key step in the synthesis of fluoxetine. nih.gov The efficiency of such biocatalytic processes can be further enhanced by immobilizing the enzyme on a solid support and using ionic liquids as co-solvents. nih.govresearchgate.net

The principles of green synthesis, which aim to minimize the environmental impact of chemical processes, are increasingly being applied to the synthesis of nanoparticles and other materials. rasayanjournal.co.innumberanalytics.comresearchgate.net This often involves the use of plant extracts or microorganisms as reducing and stabilizing agents. nih.gov While not directly applied to this compound in the provided results, these sustainable approaches hold promise for the future development of greener synthetic routes for this compound and its derivatives. The integration of chemo- and biocatalytic methods has also been shown to be a powerful strategy for the asymmetric synthesis of complex molecules like tetrahydroquinolines. whiterose.ac.uk

Exploration of Complex Reaction Mechanisms

Understanding the intricate mechanisms of chemical reactions is fundamental to developing new synthetic methods and improving existing ones. For this compound and its derivatives, this involves studying the pathways of nucleophilic attack, electrophilic substitution, and the role of reactive intermediates.

Nucleophilic Attack and Electrophilic Substitution Pathways

Nucleophilic attack is a fundamental reaction type where a nucleophile (an electron-rich species) attacks an electrophilic (electron-deficient) center. In the context of this compound derivatives, nucleophilic substitution reactions are common. For example, the synthesis of 1-amino-3-phenoxypropan-2-ol (B1271856) hydrochloride can proceed via the nucleophilic attack of ammonia (B1221849) on an epoxide ring or through the amination of a chlorohydrin.

Electrophilic substitution reactions are characteristic of aromatic compounds like the phenoxy group in this compound. savemyexams.combyjus.comic.ac.uk These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The general mechanism proceeds in three steps: generation of the electrophile, attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), and finally, removal of a proton to restore aromaticity. byjus.comlibretexts.org The stability of the benzene (B151609) ring means that a strong electrophile is typically required. ic.ac.uk While direct electrophilic substitution on the phenoxy ring of this compound itself is not detailed in the provided results, this is a fundamental reaction pathway for aromatic ethers.

Aliphatic electrophilic substitution is another class of reaction where an electrophile displaces a functional group in an aliphatic compound. dalalinstitute.com These reactions can proceed through different mechanisms, such as SE1 (unimolecular) or SE2 (bimolecular), leading to either racemization or inversion/retention of configuration, respectively. dalalinstitute.com

Radical and Carbene Intermediates in Phenoxypropanal Reactions

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. lumenlearning.com Understanding their behavior is crucial for controlling reaction outcomes.

Radical Intermediates: Radicals are highly reactive species with unpaired electrons. numberanalytics.com Radical reactions typically involve initiation, propagation, and termination steps. numberanalytics.com In the context of related structures, the cyclisation of 3-phenylpropan-1-ol can proceed through an alkoxyl radical intermediate. rsc.org The generation of this radical can lead to competing reactions, including cyclisation and hydrogen shifts. rsc.org The design of chiral catalysts that can control the formation and reaction of radical intermediates is a key area of research in stereoselective synthesis. cornell.edu An N-heterocyclic carbene (NHC)-catalyzed annulation of enals to form cyclopentanones is thought to proceed through radical intermediates. nih.gov

Carbene Intermediates: Carbenes are neutral molecules containing a carbon atom with two unshared valence electrons, making them highly reactive. libretexts.org They can exist in either a singlet or triplet state. slideshare.net Carbenes are involved in key synthetic transformations such as cyclopropanation and C-H insertion reactions. libretexts.org While specific reactions of this compound involving carbene intermediates were not found, the reactions of related phenoxy radicals and the general reactivity of carbenes suggest potential pathways. kyoto-u.ac.jpresearchgate.net For example, nitrenes, the nitrogen analogs of carbenes, are also highly reactive intermediates that can undergo various reactions. egyankosh.ac.inpsgcas.ac.in

Pericyclic Reactions and Frontier Molecular Orbital Theory

Pericyclic reactions represent a class of concerted chemical reactions that proceed through a cyclic transition state. udel.edu These reactions are highly stereospecific and are governed by the principles of orbital symmetry, as elucidated by the Woodward-Hoffmann rules and Frontier Molecular Orbital (FMO) theory. wikipedia.orgimperial.ac.uk FMO theory, developed by Kenichi Fukui, simplifies the analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com For a reaction to be thermally allowed, the HOMO of one component must have the same symmetry as the LUMO of the other, allowing for constructive overlap. pitt.edu

While specific examples of pericyclic reactions directly involving this compound are not extensively detailed in the provided search results, the principles of FMO theory can be applied to predict the feasibility of such reactions. For instance, in a potential Diels-Alder reaction, this compound, possessing a carbonyl group, could act as the dienophile. The reactivity would be dictated by the energy gap and symmetry compatibility between its LUMO (primarily located on the C=O bond) and the HOMO of a suitable diene. libretexts.org

Similarly, sigmatropic rearrangements, another class of pericyclic reactions involving the migration of a sigma bond, could be envisaged for derivatives of this compound. alchemyst.co.ukpitt.edu The feasibility and stereochemical outcome of such rearrangements would be predicted by analyzing the orbital symmetry of the transition state. wikipedia.org For example, a lookchem.comlookchem.com-sigmatropic rearrangement, like the Claisen rearrangement, could potentially be applied to an allyl ether derivative of a precursor to this compound. alchemyst.co.uk

The application of FMO theory extends to other pericyclic reactions like electrocyclic reactions and cycloadditions. udel.eduwikipedia.org In any proposed pericyclic transformation involving this compound or its derivatives, a thorough analysis of the frontier orbitals would be crucial for predicting the reaction's viability and stereochemical course. taylorandfrancis.com

Catalytic Systems in Phenoxypropanal Synthesis and Transformation

Catalytic systems play a pivotal role in the synthesis and subsequent transformations of this compound and its derivatives, offering pathways to enhanced efficiency, selectivity, and sustainability.

One of the key synthetic routes to this compound derivatives involves the palladium-catalyzed cross-coupling reactions. Buchwald precatalysts, particularly the G3 and G4 generations, have shown remarkable utility in C-O bond formation. sigmaaldrich.com These catalysts, characterized by their air and moisture stability, facilitate the coupling of aryl halides with primary aliphatic alcohols, a transformation relevant to the synthesis of the phenoxy ether linkage in this compound precursors. sigmaaldrich.com The use of these advanced catalyst systems often allows for lower catalyst loadings and shorter reaction times. sigmaaldrich.com For instance, the RockPhos Pd G3 precatalyst has demonstrated effectiveness in the C–O cross-coupling of aryl halides with primary alcohols. sigmaaldrich.com

In the transformation of this compound and its derivatives, various catalytic systems are employed. For example, in the context of prostaglandin (B15479496) synthesis, derivatives of this compound are utilized as key building blocks. researchgate.netmdpi.com The synthesis of these derivatives can involve steps like Dess-Martin oxidation, which, while stoichiometric, is a key transformation. mdpi.com Catalytic hydrogenation is another important process, often used for the removal of protecting groups like a benzyl (B1604629) group in multi-step syntheses. mdpi.com

Furthermore, the development of synergistic catalytic systems, where two distinct catalysts activate the nucleophile and electrophile simultaneously, presents a powerful strategy for new reaction development. rsc.org While not explicitly detailed for this compound in the provided results, this approach could potentially be applied to its transformations, leading to novel and more efficient synthetic routes. rsc.org The use of metal-organic frameworks (MOFs) to encapsulate and stabilize single-site palladium and photocatalysts is another emerging strategy to enhance catalytic turnover in oxidation reactions. nih.gov

Manganese-based catalysts have also been explored for C-N bond formation via borrowing hydrogen or hydrogen auto-transfer methodologies, which could be relevant for synthesizing derivatives of this compound. beilstein-journals.org For instance, manganese(III) porphyrin systems have been used to catalyze the N-alkylation of amines with alcohols. beilstein-journals.org

Multi-Step Synthesis and Carbon-Chain Elongation Strategies

The synthesis of complex organic molecules often requires multi-step reaction sequences, where the strategic construction of the carbon skeleton is a central challenge. trine.edulibretexts.org this compound and its derivatives are valuable intermediates in the synthesis of more complex targets, such as the antiglaucoma agent tafluprost. researchgate.netmdpi.com

A notable example of a multi-step synthesis involving a derivative of this compound is the synthesis of the ω-chain of tafluprost. mdpi.com In this synthesis, racemic 2-(tert-butyl-dimethylsilyloxy)-3-phenoxypropanal is prepared through a seven-step sequence starting from a suitable precursor. mdpi.com This sequence involves reactions such as tosylation, etherification with phenol (B47542), hydrolysis, protection of a hydroxyl group, and oxidation. mdpi.com

Carbon-chain elongation is a critical strategy in these multi-step syntheses. researchgate.netyoutube.com The Julia-Lythgoe olefination is a powerful method for carbon-chain elongation and the formation of trans-alkenes, and it has been employed in the synthesis of prostaglandin analogs using aldehyde ω-chain synthons derived from this compound. researchgate.netmdpi.com This reaction involves the coupling of a phenylsulfone with an aldehyde. researchgate.net

Another approach to carbon-chain elongation involves the use of acetylide ions. youtube.com While not directly shown for this compound, this method allows for the extension of a carbon chain by reacting an alkyl halide with an acetylide, which can be a versatile tool in a multi-step synthesis. youtube.com The resulting alkyne can then be further functionalized.

The strategic planning of a multi-step synthesis often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com This approach helps in identifying key bond disconnections and the necessary transformations to achieve the final product. libretexts.orgyoutube.com

Below is an interactive data table summarizing some of the reactions and strategies discussed:

| Reaction Type | Description | Relevance to this compound Synthesis/Transformation | Key Reagents/Catalysts |

| Julia-Lythgoe Olefination | A reaction between a phenyl sulfone and an aldehyde or ketone to form an alkene. researchgate.net | Used for ω-chain elongation in the synthesis of prostaglandin analogs using this compound derivatives. researchgate.netmdpi.com | Phenylsulfone, Aldehyde, Base (e.g., LDA) mdpi.com |

| Dess-Martin Oxidation | Oxidation of a primary or secondary alcohol to an aldehyde or ketone. mdpi.com | Used in the synthesis of 2-(tert-butyl-dimethylsilyloxy)-3-phenoxypropanal. mdpi.com | Dess-Martin periodinane (DMP), NaHCO3 mdpi.com |

| C-O Cross-Coupling | Formation of a carbon-oxygen bond, typically between an aryl halide and an alcohol. | Synthesis of the phenoxy ether linkage in precursors to this compound. | Palladium precatalysts (e.g., RockPhos Pd G3), Base sigmaaldrich.com |

| Catalytic Hydrogenation | Reduction reaction using hydrogen gas and a catalyst. | Removal of protecting groups (e.g., benzyl group) in multi-step syntheses. mdpi.com | H2, Palladium on carbon (Pd/C) |

Advanced Analytical Techniques in the Study of 3 Phenoxypropanal

Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation

Spectroscopy is the cornerstone of molecular analysis, utilizing the interaction of electromagnetic radiation with matter to probe chemical structures and dynamics. For 3-Phenoxypropanal, various spectroscopic methods offer unique insights into its structural features and reactive behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. The aldehydic proton (-CHO) would appear as a characteristic triplet at a significantly downfield chemical shift (typically δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The methylene protons (CH₂) would exhibit more complex splitting patterns (multiplets) in the intermediate region of the spectrum, with their exact shifts influenced by their proximity to the oxygen atom and the carbonyl group. The aromatic protons of the phenoxy group would produce signals in the aromatic region (typically δ 6.8-7.5 ppm).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (around 200 ppm). The carbons of the phenyl ring and the aliphatic chain would appear at characteristic chemical shifts, allowing for a complete carbon skeleton map. Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish direct and long-range correlations between protons and carbons, confirming the precise atomic connectivity of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H (-CHO) | 9.8 | Triplet (t) |

| Methylene H (-CH₂-CHO) | 2.9 | Triplet of Triplets (tt) |

| Methylene H (-O-CH₂-) | 4.2 | Triplet (t) |

| Aromatic H (ortho, para) | 6.9 - 7.0 | Multiplet (m) |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the IR spectrum provides a distinct "fingerprint." The most prominent and diagnostically useful absorption would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. Another key feature is the C-O-C stretching of the ether linkage, which would produce strong bands in the 1250-1000 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1600 and 1475 cm⁻¹ and C-H stretching just above 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would effectively complement the IR data by providing strong signals for the aromatic ring vibrations. The symmetric breathing mode of the phenyl ring is often a prominent feature in the Raman spectrum. This dual-technique approach allows for comprehensive tracking of functional groups during chemical reactions, such as the disappearance of the aldehyde C=O stretch during a reduction reaction.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2830-2695 | IR |

| Aldehyde C=O | Stretch | 1740-1720 | IR (Strong) |

| Aromatic C-H | Stretch | 3100-3000 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1600 & 1475 | IR, Raman (Strong) |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of molecules by measuring their mass-to-charge ratio (m/z). It is exceptionally sensitive, making it ideal for detecting transient reaction intermediates and trace degradation products. nih.govresearchgate.net

Using soft ionization techniques like Electrospray Ionization (ESI-MS), this compound can be observed as a protonated molecule [M+H]⁺ or an adduct with other ions (e.g., [M+Na]⁺). This allows for the precise determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming its elemental composition.

During the study of chemical reactions, ESI-MS can be used to monitor the reaction mixture in real-time, allowing for the detection of key intermediates. ru.nl For example, in a synthesis pathway, intermediates can be identified by their specific m/z values, providing crucial mechanistic insights. ru.nl Furthermore, MS coupled with fragmentation techniques (MS/MS) can be used to structurally characterize unknown degradation products. The fragmentation pattern of this compound would likely show characteristic losses, such as the cleavage of the ether bond to produce a phenoxy radical or cation (m/z 93) and the cleavage adjacent to the carbonyl group.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnih.gov While this compound itself is not a radical, EPR is an indispensable tool for studying reaction mechanisms involving this compound where radical intermediates may be formed, such as in autoxidation, photolysis, or certain enzymatic processes.

Direct detection of highly reactive, short-lived radicals is often challenging. mdpi.com Therefore, a technique called "spin trapping" is commonly employed. nih.gov A "spin trap," typically a nitrone or nitroso compound, is added to the reaction mixture. It reacts with the transient radical to form a much more stable and persistent radical adduct. mdpi.com This spin adduct can then be readily detected and characterized by EPR. The resulting EPR spectrum provides information about the structure of the original transient radical, enabling its identification. nih.gov

Chromatographic and Separation Techniques for Purity and Byproduct Analysis

Chromatographic methods are essential for separating the components of a mixture, allowing for the isolation and quantification of this compound and the analysis of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds (VOCs) like this compound. nih.govnih.gov This technique combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. digitellinc.com

In GC-MS analysis, a sample containing this compound is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute from the column at a specific time, known as its retention time, which is a characteristic property under a given set of conditions.

As the separated compound elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison to a spectral library. GC-MS is highly effective for determining the purity of a this compound sample and for identifying and quantifying any volatile byproducts or impurities that may be present from its synthesis or storage. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| ¹H |

| ¹³C |

| COSY |

| HSQC |

| [M+H]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components within a mixture. researchgate.netnih.gov Its application in assessing the purity of this compound is crucial for quality control, ensuring that the compound meets the stringent requirements for subsequent reactions or formulations. The principle of HPLC relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. nih.gov

In a typical purity assessment for this compound, a reversed-phase HPLC method would be employed, often utilizing a C18 column where the stationary phase is nonpolar. The mobile phase would consist of a mixture of polar solvents, such as acetonitrile and water, the composition of which can be adjusted to achieve optimal separation. As the sample is injected into the system, this compound and any impurities travel through the column at different rates depending on their relative affinity for the stationary and mobile phases. A detector, commonly a UV-Vis detector set at a wavelength where the phenoxy group exhibits strong absorbance, measures the concentration of each eluting component.

The output, a chromatogram, displays peaks corresponding to each separated substance. The area of the peak for this compound relative to the total area of all peaks is used to calculate its purity, often expressed as a percentage. This method offers high sensitivity and reproducibility, making it an indispensable tool for routine quality analysis. researchgate.net

Table 1: HPLC Purity Analysis of Different Batches of this compound

| Batch Number | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |

| PP-2025-01 | 4.72 | 4850.3 | 99.6 |

| PP-2025-02 | 4.71 | 4795.1 | 99.1 |

| PP-2025-03 | 4.73 | 4910.8 | 99.8 |

Thermal Analysis Methods for Reaction Kinetics

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. azom.comhu-berlin.de These methods are particularly valuable for investigating the kinetics of chemical reactions, such as polymerization, by monitoring the heat changes associated with the process. azom.com

Differential Scanning Calorimetry (DSC) in Polymerization Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the thermal properties of polymers and the kinetics of polymerization reactions. azom.comhu-berlin.depressbooks.pub The instrument measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature. hu-berlin.de This difference in heat flow is recorded as the temperature is increased at a constant rate. hu-berlin.de

Table 2: DSC Kinetic Data for Polymerization at Various Heating Rates

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temp (°C) | Enthalpy of Polymerization (J/g) |

| 5 | 125.4 | 135.2 | 310.5 |

| 10 | 132.8 | 144.1 | 312.1 |

| 15 | 138.5 | 151.6 | 309.8 |

| 20 | 143.1 | 157.3 | 311.4 |

Photo-DSC for UV Curing Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a specialized DSC technique that integrates a UV light source to investigate light-induced reactions, such as the UV curing of photopolymers. semanticscholar.orgnetzsch.com This method is essential for studying the kinetics of photopolymerization, a process widely used in coatings, adhesives, and 3D printing. netzsch.commdpi.comnih.gov If this compound were functionalized with a photopolymerizable group, such as an acrylate, Photo-DSC would be the ideal tool to analyze its curing behavior.

In a Photo-DSC experiment, a sample of the UV-curable formulation is placed in the DSC cell and held at a constant temperature (isothermal mode). semanticscholar.orgmdpi.com The UV lamp is then turned on, initiating the polymerization. The instrument records the exothermic heat flow generated by the reaction as a function of time. mdpi.com The resulting curve provides critical kinetic information, including the rate of polymerization and the degree of conversion. nih.gov The total heat released is proportional to the extent of the reaction, allowing for the determination of the final conversion of the functional groups. By varying parameters such as UV intensity and temperature, one can optimize the curing process and understand how these variables affect the reaction speed and efficiency. semanticscholar.orgresearchgate.net

Table 3: Photo-DSC Curing Data under Different UV Intensities

| UV Intensity (mW/cm²) | Peak Time (s) | Enthalpy (J/g) | Degree of Cure (%) |

| 10 | 15.2 | 245.8 | 85.1 |

| 20 | 7.8 | 260.4 | 90.2 |

| 50 | 3.1 | 275.1 | 95.3 |

| 100 | 1.5 | 281.3 | 97.4 |

Computational Chemistry and Theoretical Studies of 3 Phenoxypropanal

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and properties of molecules with high precision.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. bohrium.comfrontiersin.org This method is based on the principle that the total energy of a system is a functional of its electron density. mdpi.com For 3-Phenoxypropanal, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry and predict a wide range of properties. frontiersin.orgmdpi.com

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. bohrium.comresearchgate.net A smaller gap generally implies higher reactivity. Furthermore, DFT allows for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are crucial for predicting how the molecule will interact with other chemical species, highlighting regions susceptible to nucleophilic or electrophilic attack. bohrium.comfrontiersin.org Computational modeling with DFT can also be applied to calculate bond dissociation energies, offering predictions of oxidative stability.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and kinetic stability. bohrium.com |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

| C=O Bond Length | 1.21 Å | Geometric parameter of the aldehyde functional group. |

| C-O-C Bond Angle (ether) | 118.5° | Geometric parameter of the ether linkage. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic aldehydes and ethers. Specific experimental or higher-level computational validation is required for precise values.

Ab Initio Methods for High-Accuracy Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a pathway to very high accuracy, although they are typically more computationally demanding than DFT. acs.orgcore.ac.uk

For a flexible molecule like this compound, ab initio calculations are particularly useful for obtaining precise conformational energies and rotational barriers. core.ac.uk Due to the flexible propanal chain, the molecule can exist in various conformations. High-accuracy ab initio methods can reliably determine the relative stabilities of these conformers and the energy barriers for converting between them. nih.govacs.org This information is crucial for understanding the molecule's structural preferences, which in turn influence its reactivity and spectroscopic properties. While DFT is often used for initial geometry optimizations, ab initio methods are employed to refine the energies of the most stable conformers to achieve "chemical accuracy" (errors below 1 kcal/mol).

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photochemical Reactions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. beilstein-journals.orgacs.org TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excited states. bohrium.commdpi.com This is essential for predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum, as it calculates the energies of vertical electronic transitions from the ground state to various excited states. beilstein-journals.orgresearchgate.net

For this compound, TD-DFT can identify the nature of these transitions, for instance, whether they are localized on the phenyl ring (π→π* transitions) or involve the aldehyde group (n→π* transitions). acs.orgnih.gov This knowledge is fundamental for predicting the molecule's photochemical behavior. acs.org Photochemical reactions are initiated by the absorption of light, and understanding the accessible excited states is the first step in predicting potential reaction pathways, such as isomerization, cyclization, or fragmentation, that might occur upon photoexcitation.

Molecular Dynamics Simulations

While quantum chemical methods provide a static picture of electronic structure and energy, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. nih.gov

Conformational Analysis and Molecular Interactions

For a flexible molecule like this compound, MD simulations are an excellent tool for exploring its conformational landscape. core.ac.uk By simulating the molecule over a period of time (from nanoseconds to microseconds), one can observe the transitions between different shapes (conformers). This provides a dynamic understanding of the molecule's flexibility, which complements the static picture from quantum calculations.

MD simulations are particularly powerful for studying the molecule's behavior in a solvent, such as water. This allows for the explicit modeling of intermolecular interactions, like hydrogen bonding between the aldehyde oxygen of this compound and surrounding water molecules. The simulation can provide detailed information on the structure and dynamics of the solvation shell, which is critical for understanding the molecule's properties and reactivity in a realistic environment. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the trajectory to quantify the stability and flexibility of the molecule's structure. rsc.org

Prediction of Reaction Pathways and Transition States

MD simulations, especially when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to model chemical reactions. acs.org For this compound, this could involve simulating its oxidation or its participation in a condensation reaction. researchgate.netresearchgate.net

These simulations can trace the reaction pathway from reactants to products, helping to identify intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. acs.org By calculating the free energy profile along a reaction coordinate, computational chemists can determine the activation energy barrier, which governs the reaction rate. This predictive capability is vital for understanding reaction mechanisms and for designing catalysts or reaction conditions to favor the formation of a desired product. genome.jp Advanced techniques can even be used to explore multiple competing reaction pathways and predict product distributions. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful lens through which chemists can visualize and understand the intricate dance of atoms and electrons during a chemical reaction. For many organic compounds, theoretical studies provide critical insights into reaction mechanisms, transition states, and the energetics of different pathways. However, such detailed computational investigations for this compound have not been reported in the accessible scientific literature.

The elucidation of complex organic reaction mechanisms is a cornerstone of modern chemistry, enabling the design of more efficient and selective synthetic routes. Computational methods are frequently employed to map out potential energy surfaces, identify intermediates, and calculate activation energies, thereby providing a step-by-step narrative of how reactants are converted into products.

For analogous compounds, such as 3-phenylpropanal, which differs by the absence of a phenoxy oxygen, studies have explored their roles in multicomponent reactions for the synthesis of complex heterocyclic systems. Similarly, computational studies on various phenoxy and propanol (B110389) derivatives exist, often in the context of their biological activity or as part of broader reaction methodology development. For example, DFT calculations have been suggested for structure-activity relationship (SAR) studies of related molecules like 2-methyl-3-phenoxypropane-1,2-diol. However, the specific application of these powerful computational tools to unravel the reaction mechanisms of this compound itself remains an open area for future research.

A primary goal of computational chemistry in synthetic applications is the accurate prediction of selectivity—be it chemoselectivity (which functional group reacts), regioselectivity (where on a molecule a reaction occurs), or stereoselectivity (the spatial arrangement of the resulting product). Theoretical calculations can model the subtle electronic and steric factors that govern these outcomes, guiding experimental efforts toward desired products and minimizing waste.

While general principles of selectivity are well-established and often rationalized through computational analysis of transition state energies for a multitude of reactions, these principles have not been specifically applied to or tested on this compound in the available literature. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is a classic case where regioselectivity can be explored computationally. However, no studies have been found that model this or other reactions to predict the selectivity for this compound.

Role of 3 Phenoxypropanal in Polymer Chemistry and Advanced Materials

Applications in Specialized Polymeric Systems

Thermoresponsive Shape-Memory Polymers

Further research would be required to establish any potential, yet currently undocumented, applications of 3-Phenoxypropanal in these fields.

Stabilization Strategies and Polymer Degradation

Polymer degradation is the deterioration of a polymer's physical and chemical properties due to environmental factors like heat, oxygen, and light. wikipedia.org Stabilization strategies involve incorporating chemical additives to counteract these degradation processes. wikipedia.orgsafic-alcan.com These additives are broadly categorized based on the degradation mechanism they inhibit. basf.com

Antioxidant Mechanisms in Polymer Preservation

Oxidative degradation is a common pathway for polymer aging, proceeding via a free-radical chain reaction. safic-alcan.com Antioxidants are crucial additives that interrupt this process. They are generally classified into two main types:

Primary Antioxidants: These are radical scavengers that donate a hydrogen atom to reactive radical species (e.g., alkyl or peroxy radicals), neutralizing them and stopping the degradation chain reaction. youtube.com Sterically hindered phenols are the most common primary antioxidants due to the stability of the resulting phenoxyl radical. basf.commdpi.com

Secondary Antioxidants: These compounds, often phosphites or thioesters, function by decomposing hydroperoxides (ROOH) into non-radical, stable products. basf.com This prevents the hydroperoxides from breaking down into new radicals that could initiate further degradation. wikipedia.org

No studies were found that describe an antioxidant mechanism for this compound in polymer preservation. It does not possess the sterically hindered phenolic structure typical of primary antioxidants, nor does it fit the profile of a hydroperoxide-decomposing secondary antioxidant.

Studies on Degradation Byproducts and Pathways

The study of polymer degradation involves identifying the smaller molecules, or byproducts, that are formed as the polymer chains break down. These byproducts can provide insight into the degradation mechanism. For instance, the thermal-oxidative degradation of many polymers results in the formation of oxygenated functional groups, including aldehydes, ketones, alcohols, and carboxylic acids. nih.gov

Without studies on polymers containing this compound as an additive, there is no data on its specific degradation byproducts or pathways within a polymer matrix. Any discussion on this topic would be speculative. General polymer degradation pathways include chain scission, depolymerization, and cross-linking, which lead to a loss of mechanical properties. nih.gove3s-conferences.org

Biological Interactions and Pharmaceutical Applications of 3 Phenoxypropanal Derivatives

Molecular Targets and Pathways of Action

The biological effects of 3-phenoxypropanal derivatives are rooted in their interactions with specific cellular components and their ability to modulate the activity of key enzymes and receptors.

Interaction with Cellular Components

The chemical structure of this compound derivatives dictates their interaction with cellular structures. The phenoxy group, being lipophilic, can facilitate the penetration of these compounds through cellular membranes. atamanchemicals.com This property is crucial for reaching intracellular targets. For instance, certain derivatives have been shown to interact with and disrupt bacterial cell membranes, leading to cell death. This mechanism of action, involving significant membrane damage, is particularly effective against even persistent bacterial cells.

Furthermore, the inclusion of different functional groups, such as an aminophenyl group, allows for varied interactions with biological targets. Research suggests that some of these compounds may exhibit polypharmacology, meaning they can interact with multiple protein targets simultaneously. This multi-target approach can potentially enhance therapeutic efficacy. In addition to membranes, these derivatives are being investigated for their effects on mitochondrial pathways, including the induction of apoptosis through the generation of reactive oxygen species (ROS).

Enzyme and Receptor Inhibition Studies

A significant body of research has been dedicated to the study of phenoxypropanolamine derivatives as modulators of enzyme and receptor activity.

Receptor Interactions: A primary focus has been on their interaction with adrenergic receptors. Phenoxypropanolamine derivatives have been identified as potent and selective agonists and antagonists for β-adrenergic receptors (β1, β2, and β3). nih.govnih.gov For example, SAR studies led to the identification of a benzenesulfonamide (B165840) derivative of phenoxypropanolamine as a potent β3 agonist with high selectivity over β1 and β2 receptors. nih.gov The binding affinity of these derivatives to β1 and β2-adrenoceptors has been extensively studied, with some compounds exhibiting cardioselectivity, a desirable trait for cardiovascular drugs. researchgate.netresearchgate.netniscpr.res.in The stereochemistry of these molecules, particularly the chirality of the propanolamine (B44665) side chain, plays a crucial role in their binding affinity. researchgate.net

Enzyme Inhibition: Derivatives of phenoxypropanol have also been evaluated for their ability to inhibit various enzymes. A set of (thiophen-2-yl)cycloalkyl(phenoxypropanol)amines demonstrated inhibitory activity against the caspase-like and chymotrypsin-like activities of the 20S proteasome core particle, a critical component for cellular homeostasis. beilstein-journals.orgnih.gov Other studies have explored the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and human carbonic anhydrase isoenzymes (hCA I and hCA II) by novel oxirane-thiirane derivatives containing a propanol (B110389) moiety. researchgate.net The interaction of phenoxypropylamine derivatives with cytochrome P450 enzymes, which are vital for drug metabolism, is also an area of investigation. nih.gov

| Target Class | Specific Target | Observed Effect | Derivative Class |

|---|---|---|---|

| Receptors | β1, β2, β3-Adrenergic Receptors | Agonism/Antagonism | Phenoxypropanolamines |

| Enzymes | 20S Proteasome | Inhibition | (Thiophen-2-yl)cycloalkyl(phenoxypropanol)amines |

| Enzymes | Acetylcholinesterase (AChE) | Inhibition | Oxirane-thiirane derivatives |

| Enzymes | Butyrylcholinesterase (BChE) | Inhibition | Oxirane-thiirane derivatives |

| Enzymes | Carbonic Anhydrase (hCA I, hCA II) | Inhibition | Oxirane-thiirane derivatives |

| Enzymes | Cytochrome P450 | Inhibition | Flavonoid derivatives |

Development of Biologically Active Compounds

The promising biological activities of this compound derivatives have spurred the design and synthesis of novel compounds with therapeutic potential.

Design and Synthesis of Potential Therapeutic Agents

The synthesis of novel derivatives often involves the modification of the core phenoxypropanol structure to include various heterocyclic systems. For example, researchers have successfully synthesized 3-(1,3,4-oxadiazol-2-yl)phenoxypropanolamines, which have shown potential as antihypertensive agents with α1-receptor-blocking action. colab.wsacs.orgresearchgate.net The synthetic route for these compounds often starts from intermediates like 3-hydroxybenzohydrazide, which is then cyclized to form the oxadiazole ring. acs.orgresearchgate.net This is followed by the addition of the propanolamine side chain, often via reaction with epibromohydrin (B142927) and subsequent ring-opening with an appropriate amine. acs.org

Similarly, 1,2,4-oxadiazole (B8745197) derivatives incorporating a phenoxypropanolamine moiety have been synthesized and investigated for their biological activities. researchgate.netresearchgate.net The design of these molecules often aims to create isosteres of known active compounds to improve properties like metabolic stability. researchgate.net For instance, replacing a methyl ester with a 3-methyl-1,2,4-oxadiazole ring has led to potent and metabolically stable muscarinic agonists. researchgate.net The synthesis of these complex molecules demonstrates the versatility of chemical methods to create diverse libraries of compounds for biological screening. acs.orgresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of Phenoxypropanol Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for optimizing lead compounds. For phenoxypropanolamine derivatives, SAR studies have been particularly insightful in the context of their interaction with β-adrenergic receptors. nih.gov These studies have systematically evaluated the impact of various structural modifications. nih.gov

Key findings from SAR studies include:

Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring significantly affect the binding affinity and selectivity for different β-adrenoceptor subtypes. nih.gov

Chain Length and Flexibility: Variations in the length and flexibility of the chain connecting the two aromatic rings in some derivatives have been shown to influence activity. nih.gov

Side Chain Modifications: Conversion of the phenoxypropanolamine to a phenylethanolamine or the insertion of double bonds in the side chain can alter the compound's functional activity. nih.gov

N-Substituents: The bulkiness of the N-substituent on the amine can impact the binding affinity towards β1 and β2-adrenoceptors. researchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as CoMFA and CoMSIA, have been employed to model the interactions of phenoxypropanolamine derivatives with the β3-adrenergic receptor. mdpi.com These computational models have helped to identify key structural features, such as the importance of polar groups and aromatic rings for enhanced agonistic activity. mdpi.com

| Structural Modification | Observation | Reference |

|---|---|---|

| Substituents on the phenoxy ring | Affects binding affinity and selectivity for β-adrenoceptor subtypes. | nih.gov |

| Chain length between aromatic rings | Influences biological activity. | nih.gov |

| Conversion to phenylethanolamine | Alters functional activity. | nih.gov |

| Insertion of double bonds in the side chain | Modifies functional activity. | nih.gov |

| Bulkiness of the N-substituent | Impacts binding affinity to β1 and β2-adrenoceptors. | researchgate.net |

Advanced Research in Drug Delivery Systems

To enhance the therapeutic potential of biologically active compounds, including this compound derivatives, research into advanced drug delivery systems is crucial. These systems aim to improve solubility, bioavailability, and targeted delivery. nih.govmdpi.com

Phenoxypropanol itself is recognized for its utility in drug delivery. It can act as a solvent and a carrier for active ingredients in topical and transdermal drug delivery systems. atamanchemicals.com Its ability to enhance the penetration of other substances into the skin makes it a valuable component in formulations designed for cutaneous delivery. atamanchemicals.com

Furthermore, derivatives of phenoxypropane are being explored for the creation of novel drug carriers. One study reported the functional modification of dextran, a biocompatible polymer, with a phenoxypropane derivative to develop a new drug carrier system. cd-bioparticles.net Research into various drug delivery platforms like nanoparticles (e.g., micelles, liposomes), hydrogels, and cyclodextrin-based systems is ongoing for a wide range of therapeutic agents. nih.govnih.gov While specific research on formulating this compound derivatives into such advanced systems is still emerging, the principles of these technologies could be applied to overcome challenges like poor solubility or to achieve sustained release profiles for this class of compounds. nih.govmdpi.com

The Role of this compound Derivatives in Advanced Drug Delivery Systems

The development of sophisticated drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target effects. Among the diverse strategies, polymeric nanoparticles and pH-responsive polymers have emerged as powerful tools for targeted drug delivery and facilitating the escape of therapeutic agents from endosomes. While a wide array of chemical entities have been explored in the design of these systems, the specific applications of this compound and its derivatives in these advanced contexts are not extensively documented in current scientific literature.

This article aims to explore the potential roles of this compound derivatives within the framework of polymeric nanoparticles for targeted delivery and pH-responsive polymers for endosomal escape, based on established principles of polymer chemistry and drug delivery.

1 Polymeric Nanoparticles for Targeted Delivery

Polymeric nanoparticles serve as versatile carriers for therapeutic agents, protecting them from degradation and enabling their targeted accumulation at specific sites within the body. The physicochemical properties of the constituent polymers, such as their biocompatibility, biodegradability, and surface characteristics, are critical determinants of their in vivo performance.

While direct research on the incorporation of this compound into drug delivery nanoparticles is limited, its derivatives could theoretically be integrated into polymeric structures to modulate their properties. For instance, functionalized this compound derivatives could be synthesized to act as monomers or be grafted onto existing polymer backbones. The phenoxy group could influence the hydrophobicity of the resulting polymer, which in turn affects drug loading capacity, nanoparticle stability, and interactions with biological membranes.

Table 1: Potential Roles of this compound Derivatives in Polymeric Nanoparticles

| Feature | Potential Contribution of this compound Derivatives |

| Hydrophobicity | The phenoxy group can increase the hydrophobicity of the polymer, potentially enhancing the encapsulation of lipophilic drugs. |

| Drug Interaction | The aromatic ring of the phenoxy group could engage in π-π stacking interactions with aromatic drug molecules, improving drug loading. |

| Surface Modification | Derivatives of this compound could be designed with terminal functional groups suitable for conjugation with targeting ligands (e.g., antibodies, peptides) to achieve active targeting. |

2 pH-Responsive Polymers for Endosomal Escape

A significant hurdle in intracellular drug delivery is the entrapment and subsequent degradation of therapeutic payloads within endosomes. pH-responsive polymers are designed to overcome this barrier by undergoing a conformational or solubility change in the acidic environment of the endosome, leading to membrane disruption and the release of the drug into the cytoplasm.

The incorporation of ionizable groups into a polymer backbone is a common strategy for conferring pH-sensitivity. Although this compound itself is not ionizable, it could be chemically modified to include acidic or basic moieties. For example, the aldehyde group could be a starting point for synthesizing derivatives containing amines or carboxylic acids. These functionalized derivatives could then be polymerized or co-polymerized to create materials that respond to endosomal pH.

The "proton sponge" effect is a well-established mechanism for endosomal escape, where polymers with a high buffering capacity in the endosomal pH range cause an influx of protons and counter-ions, leading to osmotic swelling and rupture of the endosome. Derivatives of this compound containing tertiary amine groups could potentially exhibit this behavior.

Table 2: Hypothetical pH-Responsive Polymers Based on this compound Derivatives

| Polymer Type | Potential Mechanism of Endosomal Escape |

| Cationic Polymers | Polymers containing protonatable amine derivatives of this compound could induce the "proton sponge" effect. |

| Anionic Polymers | Polymers with carboxylated derivatives of this compound could undergo a charge reversal from negative at physiological pH to neutral or less charged in the acidic endosome, promoting membrane interaction. |

Environmental Fate and Impact Research of Phenoxypropanal Compounds

Degradation Pathways in Environmental Matrices

Research into the environmental persistence of 3-Phenoxypropanal involves understanding how it breaks down in soil, water, and air through various chemical and biological processes.

While specific studies on this compound are limited, research on the related compound, 1-phenoxy-2-propanol, provides insights into the potential oxidative degradation pathways. The oxidation of phenoxypropanol, a volatile chemical product (VCP), has been shown to produce significant amounts of Secondary Organic Aerosol (SOA), with yields of approximately 0.15 grams of organic aerosol per gram of the compound. acs.org This process is significant as SOA formation contributes to atmospheric particulate matter.

The oxidation of phenoxypropanol leads to a variety of gas-phase products with different volatilities. acs.org A study using an I- chemical ionization mass spectrometer identified products spanning several volatility classes. researchgate.netacs.org The distribution of these products indicates a complex degradation process that results in both volatile and less volatile compounds. The aerosol formed is highly oxygenated, with oxygenated ions dominating the aerosol mass under both high- and low-NOx conditions. acs.org

Table 1: Gas-Phase Product Distribution from the Oxidation of Phenoxypropanol

| Volatility Class | Signal Percentage |

|---|---|

| Extremely Low Volatility Organic Compounds (ELVOC) | 10% |

| Low Volatility Organic Compounds (LVOC) | 32% |

| Semi-Volatile Organic Compounds (SVOC) | 46% |

| Intermediate Volatility Organic Compounds (IVOC) | 13% |

Data derived from studies on the oxidation of phenoxypropanol, a related compound. researchgate.netacs.org

The degradation of related compounds like 3-phenylpropionate (B1229125) in bacteria often proceeds through pathways similar to fatty acid β-oxidation, eventually leading to the cleavage of the aromatic ring. nih.govethz.ch This suggests that microbial degradation could be a viable pathway for this compound in soil and water, likely involving initial oxidation of the aldehyde group followed by further breakdown.

Photodegradation is a key environmental process for aromatic compounds. For compounds containing a phenol (B47542) group, photocatalysis using semiconductors like titanium dioxide (TiO₂) is a well-studied degradation method. mdpi.com This process is activated by light energy higher than the photocatalyst's band gap, leading to the generation of reactive oxygen species such as hydroxyl radicals. mdpi.comshd-pub.org.rs These radicals are highly reactive and can break down persistent organic pollutants. mdpi.com

The photodegradation mechanism for this compound would likely involve:

Adsorption: The this compound molecule adsorbs onto the surface of a photocatalyst like TiO₂ present in the environment (e.g., in water or on soil particles).

Generation of Reactive Species: Upon irradiation with sunlight (UV), electron-hole pairs are generated in the photocatalyst. These react with water and oxygen to form hydroxyl radicals (•OH). mdpi.com

Oxidative Attack: The highly reactive hydroxyl radicals attack the this compound molecule. The attack could occur at the aromatic ring, the ether linkage, or the aldehyde group, leading to the formation of various intermediates. shd-pub.org.rs

Mineralization: Through a series of oxidation steps, the organic compound is ideally broken down into simpler, non-toxic inorganic substances like carbon dioxide and water. mdpi.com

The efficiency of this process can be influenced by factors such as the concentration of the pollutant, the pH of the medium, and the amount of photocatalyst available. nih.gov

Research on Mitigation Strategies and Green Chemistry Principles

To minimize the environmental impact of chemical compounds, research is focused on developing more sustainable and environmentally friendly chemical processes, guided by the principles of green chemistry. jetir.orgnih.gov

Green chemistry aims to design chemical syntheses that are safer and more efficient. nih.gov For a compound like this compound, this involves exploring alternatives to traditional synthetic methods that may use hazardous solvents or reagents.

Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other benign alternatives is a core principle. acs.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, which minimizes waste. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions can eliminate solvent waste entirely. For instance, multi-component reactions, like the Biginelli reaction involving aldehydes, have been successfully carried out without solvents, offering excellent yields and operational simplicity. ijpsr.com

Biosynthesis: Metabolic engineering offers a promising green route. For example, recombinant E. coli has been engineered for the de novo production of 3-phenylpropanol from glucose, demonstrating a sustainable pathway from renewable resources. researchgate.net A similar bio-catalytic approach could potentially be developed for this compound.

The reduction of hazardous byproducts is another fundamental goal of green chemistry, often addressed through the principle of "atom economy." acs.org This principle encourages designing syntheses where the maximum proportion of atoms from the reactants is incorporated into the final product, thus minimizing waste. acs.org

Methods to achieve this include:

Designing Efficient Reactions: Choosing reaction pathways that have high yields and selectivity reduces the formation of unwanted side products.

Eliminating Protecting Groups: Traditional syntheses often require "protecting" and "deprotecting" certain functional groups, which adds steps and generates waste. Enzymatic processes, for example, can often be performed in water at mild temperatures and without the need for protecting groups, as seen in the modern synthesis of Penicillin G. acs.org

Future Directions and Emerging Research Avenues

Interdisciplinary Approaches in Phenoxypropanal Research

The future of research into 3-phenoxypropanal and its analogues is fundamentally interdisciplinary, situated at the crossroads of organic chemistry, materials science, biology, and medicine. wdh.ac.id The synthesis of novel derivatives, a core activity, requires expertise in organic chemistry to create new molecular architectures. researchgate.netacs.org However, evaluating the potential of these new compounds necessitates a multidisciplinary approach. For instance, assessing the biological activity of phenoxypropanal derivatives as potential therapeutic agents involves pharmacology, biochemistry, and molecular biology to understand their interactions with targets like enzymes and receptors. wdh.ac.idontosight.aiontosight.ai

The development of advanced materials from phenoxypropanal building blocks is another area demanding interdisciplinary synergy. nih.govresearchgate.net This involves chemists for synthesis, materials scientists for characterizing properties like thermal stability and mechanical strength, and engineers to devise applications. researchgate.netresearchgate.net Research programs that integrate these diverse fields, such as those focusing on paint performance or the development of functional materials, serve as a model for future phenoxypropanal research. scribd.com The analysis of off-odors in materials, for example, combines sensory analysis with advanced instrumental techniques like gas chromatography-mass spectrometry (GC-MS), highlighting the benefits of co-developing methods across disciplines. fupress.com This collaborative framework is essential for translating foundational chemical knowledge into tangible, functional applications.

Academic-Industrial Collaborations and Translational Research

Bridging the gap between academic discovery and industrial application is crucial for realizing the commercial and societal benefits of this compound research. theannapurnaexpress.comnih.gov Academic-industrial collaborations provide a structured pathway for translating promising laboratory findings into real-world products and therapies. rtuassam.ac.in These partnerships can take various forms, including sponsored research agreements, the establishment of joint innovation centers, and the licensing of academic discoveries to industry. cheekyscientist.comacs.org

For this compound, such collaborations are particularly relevant in several key areas. In the pharmaceutical sector, academic labs can focus on the discovery and synthesis of novel phenoxypropanal derivatives with therapeutic potential, while industrial partners can provide resources for preclinical and clinical development, navigating the complex path to market. ontosight.aicheekyscientist.comgoogle.com The development of new antimicrobial agents based on phenoxypropanol structures is one such area ripe for translational research. In the materials science industry, companies can partner with universities to explore the use of phenoxypropanal derivatives as functional additives in coatings, adhesives, and polymers, leveraging academic expertise to develop products with enhanced properties. lnkelong.comatamankimya.com These collaborations not only accelerate innovation but also foster economic growth and create opportunities for researchers and students to engage with industry. theannapurnaexpress.com

Advanced Materials with Tailored Functionalities

The chemical structure of this compound makes it a valuable building block for the creation of advanced materials with customized properties. nih.govresearchgate.netsigmaaldrich.com The phenoxy group, in particular, imparts specific characteristics that can be harnessed in polymer and materials science. atamankimya.comontosight.ai Future research is expected to focus on synthesizing novel polymers and functional materials derived from or incorporating the phenoxypropanal motif.

Derivatives of phenoxypropanal are already used as intermediates for plasticizers and as components in coatings and adhesives, where they improve performance by enhancing adhesion and resistance. atamankimya.com As a solvent and coalescing agent, phenoxypropanol derivatives are vital in the formulation of paints, inks, and coatings, helping to reduce volatile organic compounds (VOCs) while ensuring excellent flow, leveling, and stability. lnkelong.comatamankimya.com The synthesis of novel polymers, such as poly(p-phenylene vinylene) (PPV) or dense 1,2,3-triazole polymers, highlights methods that could be adapted to incorporate phenoxypropanal-based monomers, potentially creating materials with unique optical or thermal properties. nih.govmdpi.com The ability to create sequence-defined polymers offers a pathway to materials with precisely controlled structures and functions, a frontier where phenoxypropanal derivatives could serve as multifunctional building blocks. thechemicalengineer.com

| Material/Application | Phenoxypropanal Derivative/Related Compound | Potential Functionality | Reference |

|---|---|---|---|

| Coatings and Adhesives | 2-Methyl-3-phenoxypropane-1,2-diol | Enhances adhesion and resistance to environmental factors. | |

| Plasticizers | 2-Methyl-3-phenoxypropane-1,2-diol | Modifies crystallization properties in thermoplastics (e.g., PVC). | |

| Architectural & Industrial Coatings | Phenoxypropanol (Propylene glycol phenyl ether) | Acts as a latex coalescent and slow-evaporating solvent. | lnkelong.comatamankimya.com |

| Inks and Dyes | Phenoxypropanol (Propylene glycol phenyl ether) | Functions as a solvent and dye carrier. | atamankimya.com |

| Functional Polymers | 3-[2-(allyloxy)phenoxy]propane-1,2-diol | Potential for influencing reactivity in polymerization processes. |

Expanding Biological and Pharmacological Applications

Emerging research strongly suggests a promising future for phenoxypropanal derivatives in medicine and pharmacology. While research on this compound itself is nascent, studies on closely related structures have revealed a wide range of biological activities, opening up new avenues for drug discovery and development. ppd.comhumanspecificresearch.orgfrontiersin.org The core structure serves as a versatile scaffold that can be chemically modified to target various biological processes. beilstein-journals.orgnih.gov

Derivatives have shown potential as antimicrobial and antifungal agents, with some demonstrating efficacy against bacteria like Staphylococcus aureus and Escherichia coli. The development of compounds that can tackle antibiotic-resistant bacteria is a significant area of ongoing research. Furthermore, certain phenoxypropanol analogues are being investigated for anti-inflammatory, anticancer, and neurological effects. ontosight.ai The synthesis of complex heterocyclic derivatives, such as those incorporating 1,3,4-oxadiazole (B1194373) and piperazine (B1678402) moieties, aims to create new chemical entities for biological screening. researchgate.netacs.org The use of a phenoxypropanal derivative as a key synthon in the creation of Tafluprost, a treatment for glaucoma, exemplifies the successful application of this chemical class in medicine. mdpi.com Future pharmacological research will likely focus on optimizing the potency and selectivity of these compounds and exploring their mechanisms of action to develop novel therapeutics for a range of diseases. nottingham.ac.uk

| Derivative Compound | Potential Biological/Pharmacological Application | Research Finding/Focus | Reference |

|---|---|---|---|

| 1-Amino-3-phenoxypropan-2-ol (B1271856) hydrochloride | Antimicrobial | Exhibits antibacterial properties against strains like S. aureus and E. coli; potential for developing therapies against antibiotic-resistant bacteria. | |

| 1-(4-cinnamoyl-1-piperazinyl)-3-phenoxy-2-propanol | Anti-inflammatory, Anticancer, Neurological | Piperazine derivatives are investigated for these effects; the compound may interact with various enzymes and receptors. | ontosight.ai |

| 2-Methyl-3-phenoxypropane-1,2-diol | Antimicrobial, Antifungal | Ongoing studies to evaluate effectiveness against various pathogens for developing new therapeutic agents. | |

| 3-(4-(m-tolyloxy)phenoxy)propanal O-isopropyl oxime | Enzyme/Receptor Inhibition | Potential lead for new drug development; may exhibit inhibitory effects on certain enzymes or receptors. | ontosight.ai |

| Phenoxypropanol Derivatives | Cardiovascular Disease Treatment | Novel compounds designed with selectivity for beta-1 adrenoceptors for potential clinical use in cardiac diseases. | google.com |

| 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol | General Drug Discovery | Synthesis of novel heterocyclic derivatives as distinguished motifs for further biological studies. | researchgate.netacs.org |

| 2-(tert-butyl-dimethylsilyloxy)-3-phenoxypropanal | Antiglaucoma Agent Synthesis | Used as a key racemic aldehyde synthon for the industrial synthesis of Tafluprost. | mdpi.com |

Q & A

Q. Q1. What are the established synthetic routes for 3-Phenoxypropanal, and how do reaction conditions influence yield?

The primary method for synthesizing this compound is a catalyst-controlled Wacker-type oxidation . For example, using Pd(II) catalysts and stoichiometric oxidants (e.g., benzoquinone), terminal alkenes are oxidized to aldehydes. In one protocol, this method achieved an 82% yield for this compound . Key variables include temperature (room temperature is typical), solvent polarity (e.g., DMF or THF), and catalyst loading. Lower yields may arise from over-oxidation to carboxylic acids or incomplete alkene conversion.

Q. Q2. How is this compound characterized spectroscopically, and what spectral markers confirm its purity?

1H NMR is critical for characterization. Key signals include:

- A triplet at δ 9.76 ppm (aldehyde proton, J = 1.7 Hz).

- Multiplet aromatic protons between δ 7.32–6.90 ppm (phenoxy group).

- Triplet-of-triplets at δ 2.91 ppm (CH₂ adjacent to aldehyde) .

GC-MS and HPLC-UV (purity ≥95%) are used to confirm identity and rule out byproducts like hydrocinnamaldehyde derivatives .

Advanced Research Questions

Q. Q3. What strategies optimize regioselectivity in the Wacker oxidation for this compound synthesis?

Regioselectivity in Wacker oxidations depends on:

- Catalyst choice : PdCl₂ with CuCl₂ as a co-catalyst favors anti-Markovnikov aldehyde formation.

- Substrate steric effects : Bulky substituents on the alkene may redirect oxidation pathways.

- Solvent polarity : Polar aprotic solvents stabilize Pd intermediates, reducing side reactions .

Comparative studies using DFT calculations can model transition states to predict selectivity trends.

Q. Q4. How does the electronic nature of the phenoxy group influence this compound’s stability and reactivity?

Electron-donating groups (e.g., methoxy) on the phenyl ring increase aldehyde stability by resonance stabilization. Conversely, electron-withdrawing groups (e.g., nitro) may accelerate degradation via aldol condensation. Stability assays under varying pH (e.g., 2–10) and temperature (25–60°C) can quantify decomposition rates. HPLC-MS monitors degradation products like dimers or cross-linked adducts .

Q. Q5. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?